molecular formula C13H11F3N2O2 B1429072 5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one CAS No. 1354819-35-4

5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one

Cat. No. B1429072
CAS RN: 1354819-35-4
M. Wt: 284.23 g/mol
InChI Key: LBLWWTQHLAKJRC-UHFFFAOYSA-N
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Description

The compound “5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound . The molecule also has a methoxy group and a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Methoxy-5-(trifluoromethyl)aniline have been synthesized from precursors like 4-METHOXY-3-NITROBENZOTRIFLUORIDE .

Scientific Research Applications

Herbicidal Activity

Research by Nezu et al. (1996) on dimethoxypyrimidines, which share structural similarities with the compound , demonstrated significant herbicidal activity. These compounds, particularly those with methoxy groups positioned on pyrimidine and triazine rings, showed strong inhibition of the Hill reaction, a crucial process in photosynthesis, though selectivity between crops and weeds was a challenge. This study provides insights into the potential agricultural applications of such compounds, highlighting their effectiveness in controlling weed growth Nezu et al., 1996.

Antimicrobial Activity

Kathiriya et al. (2015) explored the antimicrobial properties of derivatives structurally related to "5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one." These compounds exhibited significant antimicrobial efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests the potential for developing new antimicrobial agents from this chemical scaffold, underscoring its relevance in the pharmaceutical industry Kathiriya, P., Purohit, H. D., & Purohit, D. M., 2015.

Photocycloaddition Reactions

Haan et al. (1997) investigated the photochemical behavior of compounds containing the trifluoromethyl group, similar to the one in "5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one." They found that these compounds undergo photocycloaddition reactions, leading to various cycloadducts. This research indicates the potential utility of these compounds in organic synthesis and materials science, where light-induced reactions are of interest Haan, R. D., Zwart, E., & Cornelisse, J., 1997.

properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-9(6-12(19)18-17-7)10-5-8(13(14,15)16)3-4-11(10)20-2/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLWWTQHLAKJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C=C1C2=C(C=CC(=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one

Synthesis routes and methods

Procedure details

5-Hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2(5H)-one (Preparation 40, 3 g, 10 mmol) was dissolved in ethanol and cooled to 0° C. Hydrazine monohydrate (1.0 mL, 20 mmol) was added drop-wise to this solution, then the reaction mixture was heated to 90° C. for 16 hours. The reaction mixture was then concentrated in vacuo, azeotoped with toluene and the crude material purified by silica gel column chromatography (ISCO™ Companion, 50% ethyl acetate in heptane elution) to afford the title compound as an off-white solid (1.05 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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